(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide
Description
Properties
IUPAC Name |
N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c1-2-5-19-7-11(17)18-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6H,2,5,7H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACFNXZIIQVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927260 | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl](propoxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131549-75-2 | |
| Record name | Ethanimidamide, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131549752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl](propoxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of o-Chlorotrifluoromethylbenzene
- Reagents: o-Chlorotrifluoromethylbenzene, acetic anhydride, concentrated nitric acid (68%)
- Conditions:
- Temperature controlled at 10–15 °C during dropwise addition of nitric acid
- Stirring and temperature maintenance for 3–4 hours post-addition
- Process: The nitration uses an acetic anhydride/nitric acid system instead of traditional mixed acid (nitric/sulfuric acid), which lowers reaction temperature and reduces risk and impurity formation. The nitration produces 4-nitro-2-trifluoromethyl chlorobenzene.
Reduction of Nitro Compound to Aniline
- Reagents: Activated carbon, ferric chloride hexahydrate (FeCl3·6H2O), hydrazine hydrate (80%), ethanol
- Conditions:
- Reflux in ethanol with activated carbon and FeCl3·6H2O
- Slow dropwise addition of hydrazine hydrate over 3–3.5 hours
- Filtration while hot, solvent evaporation, and organic extraction
- Process: The reduction replaces traditional iron powder/ethanol systems with a ferric chloride/hydrazine hydrate system, which avoids iron mud waste and improves environmental safety. The product is 4-chloro-3-trifluoromethyl aniline.
Conversion to 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
- Reagents: Triphosgene, catalyst (unspecified), organic solvents such as 1,2-dichloroethane, dioxane, or chloroform
- Conditions:
- Dissolution of triphosgene and catalyst in solvent
- Dropwise addition of aniline intermediate at -5 to 5 °C
- Reflux for 3–5 hours
- Reduced pressure distillation and rectification at 95–100 °C under vacuum ≤ -0.096 MPa
- Process: The aniline reacts with triphosgene to form the isocyanate intermediate, which is purified by distillation to >99.8% purity.
Formation of (E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide
While direct literature on the amidine formation for this specific compound is limited, the general synthetic approach involves:
- Starting Materials: 4-chloro-2-(trifluoromethyl)phenyl isocyanate and 2-propoxyethanimidamide or related precursors
- Reaction Type: Nucleophilic addition of the propoxy-substituted ethanimidamide to the isocyanate group, forming the amidine linkage
- Conditions: Typically conducted in anhydrous organic solvents under controlled temperature to favor the (E)-isomer formation
- Purification: Crystallization or chromatographic methods to isolate the pure this compound.
Summary Table of Preparation Steps
| Step | Reaction | Reagents & Conditions | Key Notes | Product Yield/Purity |
|---|---|---|---|---|
| 1 | Nitration | o-Chlorotrifluoromethylbenzene, Acetic anhydride, 68% HNO3, 10–15 °C, 3–4 h | Acetic anhydride/nitric acid system reduces risk and impurities | 4-nitro-2-trifluoromethyl chlorobenzene, high purity |
| 2 | Reduction | FeCl3·6H2O, Activated carbon, Hydrazine hydrate (80%), Ethanol reflux | Environmentally friendly, avoids iron mud waste | 4-chloro-3-trifluoromethyl aniline, high purity |
| 3 | Isocyanate formation | Triphosgene, Catalyst, Organic solvent, -5 to 5 °C addition, reflux 3–5 h | Purification by vacuum distillation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, >99.8% purity |
| 4 | Amidination | Isocyanate + 2-propoxyethanimidamide, anhydrous solvent, controlled temp | Formation of (E)-isomer amidine | Target compound, isolated by crystallization or chromatography |
Research Findings and Advantages of the Method
- The use of acetic anhydride/nitric acid for nitration allows lower temperature operation, reducing side reactions and improving safety.
- The ferric chloride/hydrazine hydrate reduction system is a significant improvement over traditional iron powder methods, eliminating iron sludge waste and hydrogen gas hazards, enhancing environmental compliance and scalability.
- Triphosgene is a safer phosgene equivalent for isocyanate synthesis, enabling controlled reaction and high purity product formation.
- The overall synthetic route is optimized for industrial application with attention to safety, environmental impact, and product purity.
Chemical Reactions Analysis
Types of Reactions: (E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The presence of the chloro and trifluoromethyl groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanimidamide derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to yield corresponding oxidized derivatives.
- Reduction : Capable of undergoing reduction reactions to form reduced derivatives.
- Substitution : The chloro and trifluoromethyl groups facilitate nucleophilic substitution reactions.
Biology
Research has indicated that (E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide may possess biological activities such as:
- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
- Anticancer Properties : Explored as a potential drug candidate in cancer therapy due to its ability to interact with specific molecular targets.
Medicine
The compound is being evaluated for its potential as a therapeutic agent . Ongoing studies focus on:
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, aiding cell membrane penetration and interaction with intracellular targets. This interaction may inhibit specific enzymes or receptors involved in disease progression.
Agriculture
In agricultural applications, this compound is explored for its use in developing agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for:
- Pesticides : The compound's structure suggests potential efficacy in pest management, particularly in the formulation of new insecticides.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several derivatives of this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against various cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells through specific signaling pathways, marking it as a promising candidate for further development as an anticancer drug.
Case Study 3: Pesticide Development
A recent review focused on emerging insecticide molecules, including this compound. The findings suggested that this compound could potentially reduce pest populations effectively while minimizing environmental impact, thereby contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of (E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Structural Features :
- 4-Chloro-2-(trifluoromethyl)phenyl group : Enhances lipophilicity and resistance to metabolic degradation.
- Propoxy chain : Influences solubility and bioavailability.
- Ethanimidamide moiety : A reactive site for enzymatic transformations.
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Trifluoromethyl vs. Trichloromethyl Variants
A closely related analog is N'-[4-Chloro-2-(trichloromethyl)phenyl]-2-propoxy-ethanimidamide (CAS 138221-33-7), which replaces the trifluoromethyl (-CF₃) group with a trichloromethyl (-CCl₃) group .
Comparison Table :
| Property | FM-6-1 (Trifluoromethyl) | Trichloromethyl Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClF₃N₂O | C₁₂H₁₄Cl₄N₂O |
| Molecular Weight | 308.7 g/mol | 344.06 g/mol |
| Key Substituent | -CF₃ (Electron-withdrawing) | -CCl₃ (Less electronegative) |
| Lipophilicity (Log P)* | Higher (due to -CF₃) | Lower (chlorine less hydrophobic) |
| Metabolic Stability | Higher (resists oxidation) | Lower (prone to dechlorination) |
*Note: Log P values inferred from substituent effects due to lack of experimental data in evidence.
Functional Implications :
Parent Compound: Triflumizole
Triflumizole (Fig. 2) is the parent fungicide of FM-6-1, featuring an imidazole ring instead of the ethanimidamide group .
Comparison Table :
| Property | FM-6-1 (Metabolite) | Triflumizole (Parent) |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClF₃N₂O | C₁₅H₁₅ClF₃N₃O |
| Molecular Weight | 308.7 g/mol | 345.7 g/mol |
| Functional Group | Ethanimidamide | Imidazole ring |
| Bioactivity | Reduced fungicidal activity | High activity (ergosterol inhibition) |
| Regulatory Role | Residue marker | Active ingredient |
Metabolic Relationship :
Other Pesticides with 4-Chloro-2-(trifluoromethyl)phenyl Moieties
Compounds sharing the 4-chloro-2-(trifluoromethyl)phenyl group include:
Flutolanil (CAS 66332-96-5): A benzamide fungicide inhibiting succinate dehydrogenase .
Inabenfide (CAS 82211-24-3): A plant growth regulator with a pyridinecarboxamide structure .
Functional Contrasts :
- Flutolanil : Lacks the ethanimidamide group, instead featuring a benzamide backbone. This structural difference directs its mode of action toward mitochondrial complex II inhibition .
- Inabenfide : Contains a pyridinecarboxamide group, targeting plant hormone regulation rather than fungal enzymes .
Research Findings and Regulatory Implications
- Stability : FM-6-1 is stable in high-acid and high-water commodities for at least 6 months at 20°C, supporting its use as a residue marker .
- Residue Definitions : Regulatory frameworks (e.g., EU) define residues as the sum of triflumizole and FM-6-1 for monitoring, while risk assessments include all metabolites retaining the 4-chloro-2-(trifluoromethyl)phenyl group .
- Synthesis: FM-6-1 is synthesized as a reference standard (e.g., 100 μg/mL in methanol) for analytical testing, underscoring its regulatory importance .
Biological Activity
(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide is a chemical compound with notable biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClF₃N₂O
- Molecular Weight : 292.7 g/mol
- IUPAC Name : this compound
The compound features a chloro and trifluoromethyl substituent on the phenyl ring, which significantly influences its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes related to cancer progression, particularly targeting c-KIT kinase, which is crucial for cell signaling in various tumor types .
- Cellular Pathway Modulation : It modulates pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells .
Antitumor Activity
Recent studies have demonstrated the effectiveness of this compound in inhibiting tumor growth:
- In vitro Studies : The compound showed significant cytotoxic effects on various cancer cell lines, including glioma and gastrointestinal stromal tumors. For instance, it exhibited IC50 values in the low nanomolar range against c-KIT mutants, indicating potent antitumor activity .
Table 1: Summary of Antitumor Activity
Enzyme Inhibition
The compound has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses and cancer progression.
Table 2: Enzyme Inhibition Profile
Case Study 1: Efficacy in Glioma Models
In a preclinical study involving C6 rat glioma models, this compound demonstrated a significant reduction in tumor size when administered at doses starting from 50 μM. The study highlighted its potential as a therapeutic agent for gliomas resistant to conventional treatments .
Case Study 2: Antitumor Activity in Gastrointestinal Stromal Tumors (GISTs)
Another study evaluated the compound's effectiveness against GISTs characterized by c-KIT mutations. Results indicated that the compound not only inhibited tumor growth but also improved survival rates in treated animal models, suggesting its potential for clinical application in resistant cases .
Q & A
Q. What is the structural configuration of (E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide, and why is stereochemistry critical in its role as a pesticide metabolite?
The compound exhibits an (E)-configuration at the imine group, with a 4-chloro-2-(trifluoromethyl)phenyl substituent and a propoxy chain. This stereochemistry influences its binding affinity to fungal targets and metabolic stability. As the primary metabolite of triflumizole (FM-6-1), its structural features are monitored in residue studies to assess environmental persistence and regulatory compliance .
Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
A typical route involves:
- Step 1: Condensation of 4-chloro-2-(trifluoromethyl)aniline with 2-propoxyethylamine under acidic conditions.
- Step 2: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
- Step 3: Stereochemical control using chiral auxiliaries or catalysts to ensure (E)-selectivity. Key parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HCl (cat.), EtOH, reflux, 12h | ~60% |
| 2 | Silica gel, 3:1 hexane:EtOAc | 85% purity |
Reference analogous imidamide syntheses in and for optimization strategies.
Q. Which analytical techniques are optimal for characterizing this compound, and what diagnostic spectral features should be prioritized?
- FT-IR : Strong absorption at ~1670 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-F stretch of CF₃).
- ¹H NMR : Propoxy chain signals (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂).
- ¹³C NMR : Resonance at ~160 ppm (C=N) and 120–125 ppm (CF₃ carbon).
- LC-MS/MS : Use [M+H]+ ion (m/z ~325) for quantification in environmental matrices. For detailed protocols, consult studies on structurally similar imine derivatives in .
Advanced Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model:
- Electron density distribution, highlighting electrophilic sites (e.g., imine nitrogen).
- HOMO-LUMO gaps to assess redox potential and degradation pathways.
- Correlation-energy formulas (e.g., Colle-Salvetti) refine non-covalent interactions, such as π-stacking with fungal enzyme active sites . Example computational workflow:
| Parameter | Value |
|---|---|
| Basis Set | 6-311+G(d,p) |
| Functional | B3LYP |
| Solvent Model | PCM (water) |
Q. What challenges arise in crystallographic determination of this compound, and how can SHELX programs improve refinement outcomes?
Challenges include:
- Poor crystal growth due to flexible propoxy chain.
- Twinning or disorder in the trifluoromethyl group. SHELX Optimization :
- Use SHELXD for phase problem resolution with high-resolution data (d ≤ 0.8 Å).
- Apply SHELXL restraints for anisotropic displacement parameters of CF₃.
- Refine hydrogen positions via riding models. Refer to for best practices in handling small-molecule crystallography.
Q. How should researchers design environmental monitoring protocols for simultaneous detection of this metabolite and triflumizole in agricultural samples?
Methodology :
- Extraction : QuEChERS (acetonitrile, MgSO₄, NaCl).
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).
- Detection : Triple quadrupole MS/MS (MRM transitions: m/z 325→154 for metabolite; m/z 346→169 for triflumizole). Validation Parameters :
Q. What role does the (E)-isomer play in biological activity compared to the (Z)-isomer, and how can isomerization be controlled during synthesis?
The (E)-isomer exhibits higher fungicidal activity due to optimal spatial alignment with target enzymes (e.g., CYP51 in fungi). Isomerization can occur under acidic/thermal conditions. Control Strategies :
- Use sterically hindered bases (e.g., DIPEA) to favor (E)-formation.
- Monitor reaction pH (<7) to prevent imine tautomerization. Comparative bioactivity data from analogues in suggest a 10–100× potency difference between isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
